3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C14H8F3NO4 and a molecular weight of 311.21 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzaldehyde core. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the nitration of 4-(trifluoromethyl)phenol followed by a series of reactions to introduce the phenoxy and benzaldehyde groups . One common method involves the following steps:
Nitration: 4-(trifluoromethyl)phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-4-(trifluoromethyl)phenol.
Etherification: The nitrophenol is then reacted with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines, acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 3-[2-Amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various imine derivatives depending on the amine used.
Scientific Research Applications
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized in several scientific research applications:
Proteomics: Used as a biochemical reagent in the study of proteins and their functions.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique functional groups.
Mechanism of Action
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is largely dependent on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex molecules. The nitro and trifluoromethyl groups can influence the reactivity and stability of the compound, making it useful in different synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the benzaldehyde moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the aldehyde group.
Uniqueness
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the nitro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)10-4-5-13(12(7-10)18(20)21)22-11-3-1-2-9(6-11)8-19/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVIOQTDTZEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289740 |
Source
|
Record name | 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-57-5 |
Source
|
Record name | 6961-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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